(NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide
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Overview
Description
The compound with the identifier “(NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may include acid digestion, microwave-assisted acid digestion, and other advanced techniques .
Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions and the use of specialized equipment to control reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions: (NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified compounds that have unique properties and applications .
Scientific Research Applications
(NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. Understanding the mechanism of action is crucial for developing new therapeutic applications and optimizing the compound’s efficacy .
Comparison with Similar Compounds
Similar Compounds: (NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with related functional groups and molecular frameworks. Examples of similar compounds are aspirin (CID 2244), salicylsalicylic acid (CID 5161), indomethacin (CID 3715), and sulindac (CID 1548887) .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications, as it can offer advantages over other similar compounds in terms of stability, reactivity, and biological activity .
Properties
IUPAC Name |
(NZ)-N-[3-(2-hydroxy-2-phenylethyl)-1,3-thiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-8,12,17H,9H2,1H3/b14-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGPKTALIIGSFN-YPKPFQOOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C=CS1)CC(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/N=C\1/N(C=CS1)CC(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.